Cyclopentene oxide
Overview
Description
Cyclopentene oxide is used to prepare beta-amino alcohols by reacting with aromatic amines using bismuth trichloride as a catalyst .
Synthesis Analysis
The liquid-phase epoxidation of cyclopentene was performed in the Ti-zeolite/H2O2 catalytic system for the clean synthesis of cyclopentene oxide . Another study demonstrated that a highly active and selective catalyst for the H2O2-mediated cyclopentene epoxidation could be obtained by concurrently generating mesopore and extinguishing the unfavorable defective hydroxyl groups through the simple hydrothermal treatment of the conventional TS-1 zeolite with a mixed base/salt solution .
Molecular Structure Analysis
Cyclopentene oxide is a chiral molecule with a molecular weight of 84.12 .
Chemical Reactions Analysis
Cyclopentene oxide can undergo various chemical reactions. For instance, it can react with aromatic amines to produce beta-amino alcohols . It can also participate in ring-opening reactions .
Physical And Chemical Properties Analysis
Cyclopentene oxide is a clear, colorless liquid at room temperature and pressure, characterized by a sharp, sweet smell .
Scientific Research Applications
Synthesis of Beta-Amino Alcohols
Cyclopentene oxide is utilized in the synthesis of beta-amino alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals. This synthesis often involves a reaction with aromatic amines using bismuth trichloride as a catalyst .
Production of Disinfectants
It serves as a precursor in the production of cyclopentyl phenol, a compound used in disinfectants, showcasing its importance in public health and sanitation applications .
Plastics Manufacturing
As a monomer, cyclopentene oxide contributes to the production of various plastics, highlighting its role in the polymer industry .
Chemical Syntheses
This compound is involved in diverse chemical syntheses, indicating its versatility as a reagent in organic chemistry .
Catalytic Oxidation
Cyclopentene oxide is a product of selective catalytic oxidation processes, used to convert cyclopentene to oxygen-containing compounds like glutaraldehyde and cyclopentanone, which have industrial and synthetic applications .
Enzymatic Research
In enzymatic research, cyclopentene oxide is used to study the catalytic mechanisms of enzymes like limonene epoxide hydrolase (LEH), which plays a role in stereoselective transformations—a crucial aspect of medicinal chemistry .
Mechanism of Action
Target of Action
Cyclopentene oxide is a chemical compound that primarily targets organic compounds in a variety of biochemical reactions
Mode of Action
Cyclopentene oxide interacts with its targets through a mechanism consistent with an SN2 reaction, resulting in inversion of configuration at the site of attack . This interaction leads to the formation of products with a trans configuration .
Biochemical Pathways
Cyclopentene oxide is involved in several biochemical pathways. It undergoes oxidative cleavage and epoxidation, leading to the formation of two categories of compounds: oxidative cleavage intermediates and by-products . The specifics of these pathways and their downstream effects are complex and depend on the specific conditions and reactants involved .
Pharmacokinetics
The molecular weight of cyclopentene oxide is 84116 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of Cyclopentene oxide’s action is the formation of new compounds through various chemical reactions . These reactions can lead to the production of a variety of products, depending on the specific conditions and reactants involved .
Action Environment
The action, efficacy, and stability of Cyclopentene oxide can be influenced by various environmental factors. For instance, it is recommended to store Cyclopentene oxide at a temperature between 2-8°C to maintain its stability . Furthermore, Cyclopentene oxide is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It is also classified as an irritant, suggesting that it may cause irritation to the eyes, skin, and respiratory system .
Safety and Hazards
Future Directions
Future research could focus on developing efficient heterogeneous catalysts for cyclic olefins epoxidation, which is highly attractive for meeting the growing need for various cyclic epoxides . Another interesting direction could be the exploration of new applications of cyclopentene oxide in the synthesis of other organic compounds .
properties
IUPAC Name |
6-oxabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZBVHHZQAEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861845 | |
Record name | 6-Oxabicyclo[3.1.0]hexane | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1,2-Epoxycyclopentane | |
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CAS RN |
285-67-6 | |
Record name | Cyclopentene, oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopentene oxide | |
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Record name | Cyclopentene oxide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148216 | |
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Record name | 6-Oxabicyclo[3.1.0]hexane | |
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Record name | 6-Oxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
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Record name | 1,2-epoxycyclopentane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,2-EPOXYCYCLOPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5421 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclopentene oxide?
A1: Cyclopentene oxide has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.
Q2: What spectroscopic techniques are useful for characterizing cyclopentene oxide?
A2: Several techniques have been employed to study cyclopentene oxide, including:
- Fourier Transform Microwave (FTMW) Spectroscopy: Used to determine rotational constants and structural information, including the conformation of cyclopentene oxide and its van der Waals complexes with argon. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and stereochemistry of cyclopentene oxide and its derivatives. [, , ]
- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying vibrational modes, including those associated with ring inversion. []
Q3: How is cyclopentene oxide utilized in polymer synthesis?
A3: Cyclopentene oxide is a valuable monomer for synthesizing poly(cyclopentene carbonate) (PCPC) through copolymerization with carbon dioxide (CO2). [, , ] This process offers a potential route to sustainable and recyclable polymers.
Q4: What types of catalysts are effective for the copolymerization of cyclopentene oxide and CO2?
A4: Various catalysts have been explored for this copolymerization, including:
- Bifunctional (salen)Cr(III) and (salen)Co(III) catalysts: These catalysts show high selectivity for PCPC formation, allowing for controlled synthesis of narrowly distributed polymers. []
- Dinuclear zinc-AzePhenol catalysts: These catalysts have demonstrated exceptional performance, yielding PCPC with high enantioselectivity (>99%) under mild conditions. []
- Organoboron catalysts: These metal-free catalysts exhibit high efficiency for both PCPC synthesis and depolymerization, offering a greener alternative. []
Q5: How does the depolymerization of PCPC occur?
A5: PCPC demonstrates unique depolymerization behavior compared to other polycarbonates. Treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of cyclopentene oxide and cis-cyclopentene carbonate. [] Computational studies suggest that the free energy barrier for epoxide formation is lower than that of cyclic carbonate formation, explaining the preferential depolymerization to cyclopentene oxide. []
Q6: Are there other notable reactions involving cyclopentene oxide?
A6: Yes, cyclopentene oxide participates in several other important reactions:
- Ring-Opening Reactions: Cyclopentene oxide undergoes ring-opening reactions with various nucleophiles, such as amines and halides, often in the presence of catalysts. These reactions provide access to valuable chiral building blocks for organic synthesis. [, , , , ]
- Rearrangement Reactions: Under appropriate conditions, cyclopentene oxide can undergo rearrangements, such as the base-induced isomerization to cyclopentenol. [, ] These rearrangements can be influenced by factors like ring strain and the nature of the base used.
Q7: How has computational chemistry contributed to understanding cyclopentene oxide reactivity?
A7: Computational methods, like density functional theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of cyclopentene oxide transformations. [, ] These calculations provide valuable insights into factors governing regioselectivity and enantioselectivity in reactions like copolymerization and ring-opening.
Q8: How do structural modifications of catalysts affect the enantioselectivity of cyclopentene oxide ring-opening?
A8: Studies have shown that structural features of catalysts significantly impact enantioselectivity:
- Ligand Design: Modifying the ligand structure in (salen)CrCl catalysts influences the steric and electronic environment around the metal center, directly affecting enantioselectivity during epoxide ring-opening. [, ]
- Dendritic Effects: Immobilizing (salen)CrIII complexes on hyperbranched polyglycerol supports leads to a positive dendritic effect, enhancing both reaction rate and enantioselectivity. []
Q9: What are the environmental considerations regarding cyclopentene oxide and its polymers?
A9: The chemical recyclability of PCPC to cyclopentene oxide and CO2 presents a promising avenue for minimizing plastic waste and promoting a circular economy. [, ] Further research into efficient depolymerization methods and life cycle assessments will be crucial for evaluating the environmental impact of cyclopentene oxide-based materials.
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